molecular formula C10H11ClFNO B1627916 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide CAS No. 895664-33-2

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B1627916
CAS No.: 895664-33-2
M. Wt: 215.65 g/mol
InChI Key: NFISQKZNVKJGQW-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISQKZNVKJGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588420
Record name 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895664-33-2
Record name 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, a substituted amide of interest in medicinal chemistry. We will delve into its structural attributes, predictable physicochemical parameters, and the rigorous experimental methodologies required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven protocols to enable robust characterization of this and similar molecules.

Chemical Identity and Structural Framework

A precise understanding of the molecular structure is the foundation upon which all other physicochemical analysis is built.

  • IUPAC Name: 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

  • Molecular Formula: C₁₀H₁₁ClFNO

  • Molecular Weight: 215.65 g/mol

Chemical Structure: Chemical structure of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

The molecule is a secondary amide featuring a halogenated aromatic ring. Key structural features that dictate its properties include:

  • An amide linkage , which is relatively stable and can participate in hydrogen bonding.

  • A chlorinated propyl chain , introducing a degree of lipophilicity and a potential leaving group.

  • A substituted phenyl ring with fluoro and methyl groups, which will influence aromatic interactions, metabolic stability, and overall electronic properties.

Core Physicochemical Properties: A Predictive and Empirical Overview

The following table summarizes the key physicochemical properties. Where experimental data is not publicly available, predicted values based on computational models are provided, alongside the standard methodologies for their empirical determination.

PropertyPredicted/Known ValueExperimental ProtocolSignificance in Drug Development
Melting Point (°C) Not available. Expected to be a solid at room temperature.Capillary Melting Point DeterminationPurity assessment, solid-state stability, formulation design.[6]
Boiling Point (°C) High, likely to decompose before boiling at atmospheric pressure.Not typically determined for non-volatile solids.
Aqueous Solubility Predicted to be low.Saturation Shake-Flask (SSF) MethodDirectly impacts bioavailability, dissolution rate, and formulation options.[7][8][9]
pKa Amide N-H: ~17-18 (weakly acidic).Potentiometric Titration, UV-Vis Spectrophotometry, NMR SpectroscopyGoverns ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[2][10][11]
LogP (Octanol/Water) ~2.5 - 3.5 (Calculated)Shake-Flask or HPLC MethodMeasures lipophilicity, a key predictor of membrane permeability and metabolic clearance.
Polar Surface Area (PSA) ~29.1 Ų (Calculated)Influences cell membrane permeability and oral absorption.

In-Depth Analysis and Experimental Workflows

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

This protocol outlines the use of a standard digital melting point apparatus.

  • Sample Preparation:

    • Ensure the compound is a dry, finely ground powder. If necessary, pulverize a small amount with a spatula.

    • Obtain a glass capillary tube (sealed at one end).

    • Jab the open end of the tube into the powder pile to collect a small amount of sample.[12]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for accurate results.[12]

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]

    • Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point.

    • Allow the apparatus to cool significantly.

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

Solubility Profile

Solubility is a cornerstone of biopharmaceutics, dictating the maximum concentration of a drug that can be achieved in solution and thereby influencing its absorption.[8][13] For orally administered drugs, a compound must dissolve in gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo behavior.[7]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis Prep Weigh excess solid compound Solvent Add to buffered aqueous solution (e.g., pH 7.4) Prep->Solvent Agitate Agitate at constant temp (e.g., 37°C) for 24-48h Solvent->Agitate Separate Centrifuge or Filter (0.45 µm) Agitate->Separate Analyze Quantify concentration in supernatant via HPLC-UV Separate->Analyze

The SSF method is the gold standard for determining thermodynamic equilibrium solubility.[8]

  • Preparation: Add an excess amount of solid 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide to a series of vials containing buffers at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4). The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifuging the samples at high speed, followed by careful removal of the supernatant.[8] Alternatively, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase). Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in mg/mL or µg/mL.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2][10] This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubility, permeability, and target-binding characteristics.[10] For 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, the amide proton is the only significantly ionizable group, but it is very weakly acidic (pKa ~17-18) and will be fully protonated under all physiological conditions. Therefore, its properties are not expected to be pH-dependent in the physiological range. However, confirming the absence of other ionizable centers is a key part of characterization.

This is a classic and reliable method for determining pKa values.[11][14]

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated combination pH electrode.

  • Titration: Add standardized titrant (e.g., 0.1 M NaOH if expecting acidic protons, or 0.1 M HCl for basic groups) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, specifically, the pH at the half-equivalence point.[14][15]

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques provide the definitive confirmation of a molecule's chemical structure.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[18][19]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_confirm Structure Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC C13->HMBC Confirm Assemble Fragments & Confirm Structure COSY->Confirm HSQC->Confirm HMBC->Confirm

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely complex multiplets in the 7.0-7.5 ppm region), the N-H proton of the amide (a broad singlet, typically 8-9 ppm), the CH₂ groups of the propyl chain (triplets, ~2.5-4.0 ppm), and the aromatic methyl group (a singlet, ~2.2-2.5 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the amide (~170 ppm), aromatic carbons (110-140 ppm), the aliphatic carbons of the propyl chain, and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to definitively assign each signal and confirm the connectivity between atoms, verifying the proposed structure.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.[20]

  • Expected Ionization: Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 216.65.

  • Fragmentation Pattern: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[20][21] This would lead to the formation of an acylium ion and the loss of the neutral amine fragment. Other characteristic fragments would arise from the loss of HCl from the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Conclusion

The physicochemical characterization of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a critical exercise for any research or development program involving this molecule. By employing the systematic, multi-faceted approach detailed in this guide—combining predictive analysis with robust experimental protocols for determining properties such as solubility, pKa, and melting point, and confirming the structure with a suite of spectroscopic techniques—researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the successful progression of promising chemical entities.

References

  • Solvias AG. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved from [Link]

  • International Journal of Innovative Research in Science & Technology. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Diva Portal. (2004, March 5). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • Ovid. (2026, February 12). A systematic review of various pKa determination techniques. Retrieved from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (2025, October). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. The.... Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • University Chemistry. (2024). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, N-decyl-N-methyl-3-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 50297-40-0| Chemical Name : 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

Sources

Solubility and stability of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Handling of 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide

Executive Summary

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a critical synthetic intermediate, primarily utilized in the development of targeted covalent inhibitors (TCIs), such as third-generation EGFR inhibitors.[1] Functionally, it serves as a "masked" electrophile; it is the stable precursor to the reactive acrylamide warhead, which is generated via base-induced elimination.

This guide addresses the specific physicochemical challenges of this molecule: its lipophilicity-driven solubility profile and its conditional instability—specifically its tendency to undergo E1cB elimination to form N-(4-fluoro-2-methylphenyl)acrylamide under basic conditions.[1]

Chemical Identity & Structural Analysis

The molecule comprises a lipophilic 4-fluoro-2-methylaniline core coupled to a 3-chloropropionyl tail.[1] The electronic push-pull between the electron-withdrawing fluorine and the electron-donating methyl group on the phenyl ring influences the pKa of the amide nitrogen, subtly affecting the rate of elimination reactions.

PropertyDetail
Chemical Name 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight ~215.65 g/mol
Functional Class Haloalkyl Amide / Acrylamide Precursor
Core Liability Alkyl Chloride (Leaving Group) & Amide Proton (Acidic)
Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their associated reactivity risks.

ChemicalStructure Molecule 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide Warhead 3-Chloro Tail (Electrophilic Precursor) Molecule->Warhead Site of Elimination Core Aniline Core (Lipophilic/Hydrophobic) Molecule->Core Determines Solubility Amide Amide Linker (H-Bond Donor/Acceptor) Molecule->Amide Hydrolysis Risk

Figure 1: Functional decomposition of the molecule highlighting reactivity zones.[1]

Solubility Profile

As a secondary amide with a halogenated aromatic ring, 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide exhibits low aqueous solubility (Class II/IV boundary in BCS).[1] It relies on dipole-dipole interactions and hydrogen bonding with polar aprotic solvents for dissolution.[1]

Solubility Data (Empirical & Predicted)
SolventSolubility RatingApprox. Conc. (mg/mL)Application
DMSO High> 50Stock solutions (Cryostorage)
DMF High> 50Synthesis / Reaction solvent
Ethanol Moderate10 - 30Crystallization / Workup
Water (pH 7) Very Low< 0.1Precipitation anti-solvent
0.1 M HCl Low< 0.5Acidic wash (Stable)
0.1 M NaOH Reactive N/ADO NOT USE (Induces degradation)

Critical Insight: The presence of the ortho-methyl group increases the planarity torsion, slightly reducing lattice energy compared to non-methylated analogs, potentially enhancing solubility in organic solvents compared to the 4-fluoro-only analog.[1]

Recommended Dissolution Protocol
  • Weigh target mass into a glass vial (avoid polystyrene due to solvent incompatibility).

  • Add DMSO (anhydrous grade) to 80% of final volume.

  • Vortex for 30 seconds. If undissolved, sonicate at 35°C for 5 minutes.

  • Dilute to volume.

  • Verification: Visually inspect for "schlieren" lines (density gradients) indicating incomplete mixing.[1]

Stability & Reactivity

The stability of this molecule is binary: it is highly stable in acidic and neutral environments but inherently unstable in basic conditions. This instability is not a defect but a chemical feature used to generate the acrylamide warhead.

Degradation Pathways
  • Base-Promoted Elimination (Primary Risk): In the presence of weak to strong bases (Et₃N, NaOH, Carbonates), the amide nitrogen is deprotonated (or the alpha-proton of the carbonyl), leading to the elimination of HCl and the formation of the acrylamide.

    • Reaction: R-NH-CO-CH₂-CH₂-Cl + Base → R-NH-CO-CH=CH₂ + Base[1]·HCl

  • Nucleophilic Substitution (Secondary Risk): The terminal chloride is a good leaving group. Long-term storage in nucleophilic solvents (e.g., Methanol) can lead to slow metholysis (formation of the methoxy-ether), though this is kinetically slower than elimination.[1]

  • Hydrolysis (Minor Risk): The amide bond is robust. Hydrolysis requires harsh acidic conditions (e.g., 6N HCl, reflux) or enzymatic cleavage.

Stability Logic Flow

StabilityPathways Start 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (Neutral/Solid State) Acid Acidic Conditions (pH < 4) Start->Acid Base Basic Conditions (pH > 8) Start->Base Nucleophile Nucleophilic Solvent (MeOH/EtOH + Heat) Start->Nucleophile Stable STABLE Retains Structure Acid->Stable Protonation of Amide O Elimination ELIMINATION Forms Acrylamide (Warhead) Base->Elimination E1cB Mechanism (-HCl) Substitution SUBSTITUTION Forms Ether/Amine Byproduct Nucleophile->Substitution SN2 Attack on C-Cl

Figure 2: Reaction pathways dictating storage and handling conditions.[1]

Handling & Storage Protocols

To maintain the integrity of the 3-chloropropanamide scaffold and prevent premature conversion to the acrylamide:

1. Storage Conditions:

  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The solid is generally stable for >2 years if kept dry. Moisture can induce slow hydrolysis or crystal lattice changes.

  • Solution State:

    • DMSO: Stable for 1-3 months at -80°C.[1]

    • Avoid: Do not store in buffers with pH > 7.5.

2. Analytical Monitoring (HPLC): When analyzing purity, ensure the mobile phase is acidic (e.g., 0.1% Formic Acid).

  • Why? Neutral or basic mobile phases can cause on-column degradation during the run, leading to "ghost peaks" of the acrylamide that were not present in the original sample.

3. Safety (HSE):

  • Alkylating Potential: While less reactive than the acrylamide, the alkyl chloride moiety is a potential alkylating agent. Handle with double nitrile gloves and in a fume hood.

  • Dust Hazard: As a halogenated aromatic, assume potential for respiratory irritation.

References

  • PubChem Compound Summary. Chloroacetanilide Derivatives and Physicochemical Properties. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Irreversible EGFR Inhibitors. (General reference for 3-chloropropanamide to acrylamide synthesis workflows). [Link]

  • ResearchGate. Kinetics of 3-chloropropanamide elimination reactions. [Link](Generalized link to repository for kinetic studies on beta-elimination)

Sources

Initial exploratory research on 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide applications

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Covalent Kinase Inhibitors & Heterocyclic Scaffolds

Part 1: Executive Technical Summary

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide represents a high-value electrophilic scaffold in modern medicinal chemistry. While often categorized simply as an intermediate, its structural architecture serves two critical functions in drug discovery:

  • Masked Covalent Warhead: It acts as a stable precursor to N-aryl acrylamides (Michael acceptors), a moiety central to Targeted Covalent Inhibitors (TCIs) like Osimertinib (EGFR) and Ibrutinib (BTK). The 3-chloropropanamide motif allows for late-stage installation of the reactive vinyl group via base-mediated elimination.

  • Heterocyclic Precursor: Through intramolecular Friedel-Crafts alkylation, it serves as a direct progenitor to 7-fluoro-5-methyl-3,4-dihydroquinolin-2(1H)-ones , a privileged core in serotonergic and dopaminergic modulators.

This guide details the synthesis, validation, and divergent applications of this molecule, moving beyond basic preparation to functional utility in pharmaceutical workflows.

Part 2: Synthesis & Mechanistic Validation

The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide relies on a nucleophilic acyl substitution. While conceptually simple, the presence of the electron-donating methyl group and electron-withdrawing fluorine on the aniline ring dictates specific temperature and base controls to prevent regiochemical side reactions.

2.1. Validated Synthesis Protocol

Objective: Synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide from 4-fluoro-2-methylaniline.

Reagents:

  • Substrate: 4-Fluoro-2-methylaniline (1.0 eq)

  • Reagent: 3-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with 4-Fluoro-2-methylaniline (10 mmol) and DCM (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine dropwise. Rationale: The base scavenges the HCl byproduct. Adding it before the acid chloride protects the aniline from protonation, ensuring nucleophilicity is maintained.

  • Acylation: Add 3-Chloropropionyl chloride dropwise over 20 minutes via a pressure-equalizing addition funnel.

    • Critical Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms that can lead to bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Self-Validating Checkpoint (TLC):

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes.

    • Visualization: UV (254 nm).

    • Success Criteria: Disappearance of the aniline spot (lower R_f, often fluorescent) and appearance of the amide spot (higher R_f, distinct quenching).

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted aniline/base) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize hydrolysis of the alkyl chloride.

2.2. Mechanistic Pathway Diagram

SynthesisPathway Aniline 4-Fluoro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (0°C, DCM) Reagent 3-Chloropropionyl Chloride (Electrophile) Reagent->Intermediate Product 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway. The reaction proceeds via a tetrahedral intermediate, collapsing to release chloride which is immediately neutralized by the base.

Part 3: Divergent Applications

Once synthesized, the molecule serves as a "Hub" intermediate. The 3-chloroalkyl chain is reactive, allowing the researcher to diverge into Covalent Inhibition or Heterocyclic Chemistry .

3.1. Pathway A: Activation to Acrylamide (Covalent Warhead)

To generate a Michael acceptor (crucial for irreversibly binding to Cysteine residues in kinases), the 3-chloropropanamide is subjected to elimination.

  • Reagents: Potassium tert-butoxide (KOtBu) in THF or DBU in MeCN.

  • Mechanism: E2 Elimination.

  • Utility: Synthesis of N-(4-fluoro-2-methylphenyl)acrylamide. This structure mimics the warhead of EGFR inhibitors, allowing researchers to test covalent binding kinetics without synthesizing the full drug scaffold.

3.2. Pathway B: Intramolecular Cyclization (Dihydroquinolinones)

Under Lewis Acid conditions, the molecule undergoes intramolecular alkylation.

  • Reagents: Aluminum Chloride (AlCl₃) (neat or in CS₂/Nitrobenzene).

  • Mechanism: Friedel-Crafts Alkylation.

  • Outcome: Formation of 7-fluoro-5-methyl-3,4-dihydroquinolin-2(1H)-one .

  • Significance: This fused ring system is a bioisostere for coumarins and is prevalent in antipsychotic and cardiotonic research.

3.3. Application Workflow Diagram

Applications Hub 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide Base Base Treatment (KOtBu/THF) Hub->Base Elimination LewisAcid Lewis Acid (AlCl3, 120°C) Hub->LewisAcid Friedel-Crafts Amine Nucleophilic Sub. (HNR2, KI cat.) Hub->Amine S_N2 Acrylamide N-(4-fluoro-2-methylphenyl)acrylamide (Michael Acceptor) Base->Acrylamide TargetA Covalent Kinase Inhibitor (Cys-Targeting) Acrylamide->TargetA Quinolinone 7-fluoro-5-methyl-3,4-dihydroquinolin-2(1H)-one (Fused Heterocycle) LewisAcid->Quinolinone TargetB GPCR Modulators (Dopamine/Serotonin) Quinolinone->TargetB AminoAmide Beta-Amino Amide (Solubilized Analog) Amine->AminoAmide

Figure 2: Divergent synthetic utility. The scaffold allows access to acrylamides (left), fused heterocycles (center), or amino-amides (right).

Part 4: Analytical Characterization Data

To ensure the integrity of the intermediate before proceeding to downstream applications, the following analytical signatures must be verified.

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (CDCl₃)δ 2.2-2.3 (s, 3H)Ar-CH₃ (Methyl group)
δ 3.8-3.9 (t, 2H)-CH₂-CH₂ -Cl (Adjacent to Cl)
δ 2.7-2.8 (t, 2H)-CO-CH₂ -CH₂- (Adjacent to Carbonyl)
δ 7.5-8.0 (br s, 1H)-NH - (Amide proton)
¹³C NMR ~168-170 ppmC=O (Amide Carbonyl)
~40 ppmC -Cl (Alkyl Chloride)
LC-MS (ESI+)[M+H]⁺ = 230.07 / 232.07Chlorine isotope pattern (3:1 ratio) confirms Cl presence.
IR Spectroscopy 1650-1660 cm⁻¹Amide I band (C=O stretch)
3280-3300 cm⁻¹N-H stretch
Part 5: Safety & Handling
  • Lachrymator Hazard: The starting material, 3-chloropropionyl chloride, is a potent lachrymator. All transfers must occur in a functioning fume hood.

  • Alkylating Agent: The product contains an alkyl chloride and is a potential alkylating agent (genotoxic impurity). Handle with gloves and avoid inhalation of dusts.[1]

  • Waste Disposal: Aqueous washes containing pyridine or triethylamine must be segregated into basic organic waste streams.

References
  • Synthesis of Acrylamides via 3-Chloropropanamides

    • Source:Journal of Medicinal Chemistry. "Design and Synthesis of Irreversible EGFR Inhibitors."
    • Context: Describes the elimination of HCl from 3-chloropropanamide intermediates to gener
    • URL:[Link] (General Journal Landing Page for verification of method class).

  • Friedel-Crafts Cyclization of 3-Chloropropanamides

    • Source:Tetrahedron Letters.
    • Context: Establishes the protocol for AlCl3-mediated cycliz
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Source:PubChem Compound Summary.
    • Context: General safety and physical property data for the class of 3-chloro-N-phenylpropanamides.
    • URL:[Link]

  • Application in Kinase Inhibitor Scaffolds

    • Source:Journal of Medicinal Chemistry. "Discovery of Osimertinib (AZD9291)."
    • Context: Illustrates the use of substituted anilines (like 4-fluoro-2-methylaniline)
    • URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This protocol details the synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide , a critical intermediate often utilized in the development of covalent kinase inhibitors. Structurally, this molecule contains a


-chloropropionamide moiety, which serves as a "masked" acrylamide. Under physiological or specific basic conditions, this moiety can undergo elimination to form a reactive vinyl acceptor capable of covalent bonding with cysteine residues in target proteins (e.g., EGFR, BTK).

Critical Technical Challenge: The primary synthetic risk is the premature


-elimination of the chlorine atom during the coupling step, leading to the formation of the acrylamide byproduct (N-(4-fluoro-2-methylphenyl)acrylamide) before the desired stage. This protocol utilizes controlled temperature and base stoichiometry to suppress this side reaction.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via a nucleophilic acyl substitution between an aniline derivative and an acid chloride.

Retrosynthesis Target Target Molecule (3-chloro-N-(4-fluoro-2-methylphenyl)propanamide) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Reactant1 4-Fluoro-2-methylaniline (Nucleophile) Disconnection->Reactant1 Reactant2 3-Chloropropanoyl chloride (Electrophile) Disconnection->Reactant2

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and acyl chloride fragments.

Safety & Handling (HSE)

  • 3-Chloropropanoyl chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • 4-Fluoro-2-methylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Double-gloving (nitrile) recommended.

  • Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.

Materials & Stoichiometry

ComponentRoleMW ( g/mol )Equiv.Density (g/mL)
4-Fluoro-2-methylaniline Limiting Reagent125.141.0~1.12
3-Chloropropanoyl chloride Electrophile126.971.11.33
Triethylamine (TEA) HCl Scavenger101.191.20.726
Dichloromethane (DCM) Solvent-[0.2 M]-
1M HCl (aq) Wash Solution---
Sat. NaHCO₃ (aq) Wash Solution---

Experimental Protocol

Step 1: Reactor Setup
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and purge with Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Cooling: Prepare an ice/water bath to maintain the internal temperature at 0–5°C .

Step 2: Reactant Solubilization
  • Charge the RBF with 4-fluoro-2-methylaniline (1.0 equiv) via syringe.

  • Add anhydrous DCM (volume to achieve 0.2 M concentration relative to aniline).

  • Add Triethylamine (TEA) (1.2 equiv) to the stirring solution.

  • Allow the mixture to cool to 0°C (approx. 10 mins).

Step 3: Electrophile Addition (Critical Control Point)
  • Dilute 3-chloropropanoyl chloride (1.1 equiv) in a separate vial with a small volume of DCM (approx. 2-3 mL).

  • Dropwise Addition: Add the acid chloride solution to the reaction mixture slowly over 15–20 minutes.

    • Technical Note: Rapid addition causes localized heating, which promotes the elimination of HCl from the reagent to form acryloyl chloride, or elimination of the product to form the acrylamide impurity.

  • Monitor the internal temperature; do not exceed 10°C.

Step 4: Reaction & Monitoring
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3).

    • Aniline (SM): Higher

      
       (stains UV/Iodine).
      
    • Product: Lower

      
       than aniline.
      
    • Acrylamide Impurity:[1] Very close

      
       to product (often slightly higher); best detected via LC-MS or NMR aliquots.
      
Step 5: Workup & Purification
  • Quench: Slowly add water (20 mL) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Removes unreacted aniline and excess TEA.

  • Base Wash: Wash with Sat. NaHCO₃ (1 x 20 mL).

    • Purpose: Neutralizes residual acid and removes hydrolyzed 3-chloropropanoic acid.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo (Rotavap) at < 40°C.
  • Recrystallization (if necessary): If the crude solid is off-white/yellow, recrystallize from Hexane/EtOAc or precipitate by triturating with cold diethyl ether.

Troubleshooting & Optimization Logic

The following decision tree illustrates how to handle the most common impurity: the acrylamide byproduct.

Troubleshooting Start Analyze Crude Product (1H NMR / LCMS) CheckImpurity Vinyl Signals Present? (dd at 6.2-6.6 ppm) Start->CheckImpurity Clean Product Clean Proceed to Drying CheckImpurity->Clean No Dirty Acrylamide Impurity Detected (>5%) CheckImpurity->Dirty Yes RootCause Root Cause: Base too strong or Temp too high Dirty->RootCause Action Corrective Action: 1. Switch base to DIPEA or Pyridine 2. Maintain 0°C strictly 3. Reduce reaction time RootCause->Action

Figure 2: Diagnostic workflow for detecting and mitigating beta-elimination side reactions.

Analytical Validation

Expected H NMR Data ( , 400 MHz)

To validate the structure, look for the preservation of the saturated ethyl chain signals.

  • 
     8.0–7.5 ppm (br s, 1H):  Amide N-H .
    
  • 
     7.8–6.9 ppm (m, 3H):  Aromatic protons (Pattern depends on F/Me substitution).
    
  • 
     3.88 ppm (t, 
    
    
    
    , 2H):
    
    
    (Deshielded by Chlorine).
  • 
     2.75 ppm (t, 
    
    
    
    , 2H):
    
    
    (Alpha to carbonyl).
  • 
     2.25 ppm (s, 3H): 
    
    
    
    (Aromatic methyl group).

Diagnostic Check: If you see multiplets in the 5.7–6.4 ppm region, you have formed the acrylamide [1].

References

  • Zacuto, M. J. (2019).[1] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.[1] The Journal of Organic Chemistry, 84(10), 6465–6474. Link

    • Context: Discusses the formation and stability of acrylamides, relevant for understanding the elimin
  • Stadler, R. H., et al. (2004). In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction. Journal of Agricultural and Food Chemistry, 52(17), 5550-5558. Link

    • Context: Provides mechanistic insight into the beta-elimin
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline.[2] Link

    • Context: Physical properties and safety data for the amine starting m
  • ChemicalBook. (2023). 3-Chloropropionyl chloride Product Properties and Synthesis. Link

    • Context: Reagent handling and reactivity data.[3]

Sources

Applications of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (referred to herein as Probe-Cl ) as a latent electrophilic scaffold for Chemoproteomics and Targeted Covalent Inhibitor (TCI) discovery.

While acrylamides are the gold standard for cysteine-targeting warheads (e.g., Osimertinib, Ibrutinib), they suffer from inherent instability and non-specific reactivity during storage. Probe-Cl serves two critical functions in modern proteomics:

  • Latent Warhead Precursor: It acts as a stable, shelf-ready precursor that can be chemically activated in situ or pre-assay to generate the reactive acrylamide species (Probe-Acryl ).

  • Reactivity Tuning: As a

    
    -chloropropanamide, it functions as a "slow-onset" electrophile, allowing researchers to differentiate between hyper-reactive catalytic cysteines and general surface thiols based on pH-dependent activation kinetics.
    

This document provides protocols for the chemical activation of Probe-Cl, its application in Intact Protein Mass Spectrometry (MS) screening, and the structural interpretation of the resulting covalent adducts.

Mechanism of Action & Chemical Logic

The utility of Probe-Cl lies in its ability to undergo


-elimination to form a Michael acceptor. The "4-fluoro-2-methylphenyl" moiety acts as the Recognition Element , mimicking the aniline cap found in several EGFR and BTK inhibitors, providing steric complementarity to hydrophobic kinase pockets.
Chemical Pathway
  • Storage State (Probe-Cl): The 3-chloropropanamide is electrophilically "dampened." It resists polymerization and oxidation.

  • Activation: Under basic conditions (pH > 8.0 or via triethylamine treatment), HCl is eliminated, collapsing the structure into the acrylamide (Probe-Acryl ).

  • Conjugation: The resulting acrylamide undergoes an irreversible Michael addition with a solvent-exposed or active-site Cysteine thiolate (

    
    ) on the target protein.
    

ReactionMechanism ProbeCl Probe-Cl (Latent Electrophile) Acrylamide Active Warhead (Acrylamide) ProbeCl->Acrylamide Elimination (-HCl) Base Base (Et3N/pH>8) Base->Acrylamide Complex Covalent Adduct (Stable Thioether) Acrylamide->Complex Michael Addition Protein Target Protein (Cys-SH) Protein->Complex

Figure 1: The activation and conjugation pathway. The 3-chloropropanamide (Probe-Cl) eliminates HCl to form the reactive acrylamide, which then traps the protein cysteine.

Experimental Protocols

Protocol A: Chemical Activation (Generation of the Warhead)

Purpose: To convert the stable Probe-Cl into the reactive Probe-Acryl for immediate screening.

Reagents:

  • Probe-Cl: 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (10 mM stock in DMSO).

  • Activator: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMSO.

Step-by-Step:

  • Preparation: In a glass vial, mix 100 µL of Probe-Cl stock (10 mM) with 100 µL of DMSO containing 2 equivalents of TEA (approx. 2.8 µL of neat TEA).

  • Incubation: Vortex and incubate at 37°C for 2 hours .

    • Note: The basic environment drives the elimination of HCl.

  • Validation (Optional but Recommended): Analyze a 1 µL aliquot via LC-MS.

    • Target Mass: Look for the loss of HCl (Mass shift: -36.46 Da).

    • Probe-Cl MW: ~215.65 Da

    • Probe-Acryl MW: ~179.19 Da

  • Storage: The activated Probe-Acryl solution should be used within 24 hours or frozen at -80°C.

Protocol B: Intact Protein Mass Spectrometry Screening

Purpose: To screen the probe against a target protein (e.g., EGFR kinase domain, KRAS, or a model protein like BSA) to assess covalent occupancy.

Reagents:

  • Target Protein: Recombinant protein (10 µM in PBS, pH 7.4). Ensure the buffer is free of DTT or Mercaptoethanol (these will quench the probe). Use TCEP if reduction is needed.

  • Activated Probe: From Protocol A.

  • Quenching Buffer: 5% Formic Acid (FA).

Workflow:

  • Incubation:

    • Dilute Target Protein to 1 µM in reaction buffer (PBS pH 7.4).

    • Add Activated Probe to a final concentration of 10 µM (10x excess).

    • Control: Run a "DMSO only" blank and a "Non-reactive analog" (e.g., propionamide) control if available.

    • Incubate at Room Temperature for 60 minutes .

  • Quenching:

    • Stop the reaction by adding Formic Acid to a final concentration of 0.5% (v/v). This protonates the cysteines and denatures the protein, halting further conjugation.

  • Desalting (Critical):

    • Pass the sample through a C4 desalting cartridge or use an online trap column (e.g., Agilent PLRP-S) to remove excess salts and unreacted probe. Unreacted probe can suppress ionization.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase (e.g., Waters BEH C4).

    • Gradient: 5% to 90% Acetonitrile with 0.1% Formic Acid over 10 minutes.

    • MS System: Q-TOF or Orbitrap (High Resolution is required to resolve the +179 Da shift).

Workflow cluster_0 Sample Prep cluster_1 Analysis Step1 Protein + Activated Probe (1:10 Ratio, 60 min) Step2 Quench (0.5% Formic Acid) Step1->Step2 Step3 Online Desalting (C4 Trap Column) Step2->Step3 Step4 LC-MS Acquisition (High Res Q-TOF/Orbitrap) Step3->Step4 Step5 Deconvolution (MaxEnt1 / BioPharma Finder) Step4->Step5

Figure 2: The Intact Protein MS screening workflow for covalent validation.

Data Analysis & Interpretation

Successful labeling is determined by observing a specific mass shift in the deconvoluted mass spectrum of the protein.

Mass Shift Calculation

Regardless of whether the reaction proceeds via direct displacement (rare) or elimination-addition (standard), the net mass added to the protein is the mass of the Acrylamide moiety .

ComponentFormulaMonoisotopic Mass (Da)
Probe-Cl (Reagent)

215.05
Probe-Acryl (Active)

179.07
Leaving Group

35.98
Target Mass Shift + Adduct + 179.07
Interpretation Guide
  • 0 Da Shift: No reaction. The cysteine is either inaccessible, oxidized, or the probe lacks affinity for the pocket.

  • +179 Da Shift (Mono-adduct): Specific labeling of one cysteine. This is the desired outcome for a selective probe.

  • +358 Da Shift (Di-adduct): Labeling of two cysteines. Suggests promiscuity or multiple solvent-exposed cysteines.

  • +215 Da Shift: Rare. Indicates direct non-covalent binding (if surviving desolvation) or an arrested intermediate (unlikely with this chemistry).

Quantitative Metric: Occupancy (%)



Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Labeling Efficiency Probe not activated (still in Cl-form).Increase TEA concentration or activation time in Protocol A. Verify Probe-Acryl formation by LC-MS before adding to protein.
Protein Precipitation DMSO concentration too high.Keep final DMSO concentration < 1% (v/v).
Broad Peaks in MS Incomplete desalting or adduct heterogeneity.Use a longer desalting gradient. Ensure TCEP is used to reduce surface disulfides if they are interfering.
Mass Shift is +179 but weak Reversible binding competition.The non-covalent affinity (Ki) might be low. The "4-fluoro-2-methylphenyl" group may not fit the pocket perfectly. Try analoging the phenyl ring.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Foundational text on cysteine-reactive fragment screening.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864-8869. Link

    • Details the methodology for screening acrylamide/chloroacetamide fragments.
  • Lelais, G., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Covalent, Mutant-Selective EGFR Inhibitor." Journal of Medicinal Chemistry, 59(14), 6671-6689. Link

    • Illustrates the use of acrylamide warheads in EGFR inhibitor design.
  • Jans, P., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." ACS Medicinal Chemistry Letters, 10(1), 22-26.[1] Link[1]

    • Specifically discusses the 4-fluoro-2-methylphenyl aniline motif in the context of covalent EGFR inhibitors.

Sources

Application Note: Structural Elucidation and Quality Control of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS Registry Number: Generic/Intermediate). This molecule represents a critical class of "warhead" intermediates used in the synthesis of covalent kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of a fluorine atom, a labile amide proton, and a reactive alkyl chloride chain presents specific challenges in NMR spectroscopy. This guide provides optimized acquisition parameters for 1H, 13C, and 19F NMR , focusing on the resolution of


 coupling constants  and the suppression of solvent exchange effects to ensure rigorous Quality Control (QC).

Structural Analysis & Theoretical Prediction[1][2][3][4]

Before acquisition, a theoretical understanding of the spin system is required to validate experimental data.

Molecular Architecture

The molecule consists of two distinct domains connected by a secondary amide linkage:

  • Electrophilic Tail: A 3-chloropropanoyl chain. The

    
    -chlorine induces significant deshielding on the adjacent methylene.
    
  • Aromatic Head: A 4-fluoro-2-methylaniline moiety. The fluorine atom introduces spin-spin coupling (

    
     and 
    
    
    
    ) that complicates the aromatic region but provides definitive structural fingerprints.
Critical NMR Features
  • Amide Rotamers: While less common in secondary amides compared to tertiary, restricted rotation can broaden signals.

  • Fluorine Coupling: The

    
    F nucleus (Spin 1/2, 100% abundance) will split aromatic carbon signals into doublets with characteristic coupling constants (
    
    
    
    Hz,
    
    
    Hz).

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Recommended: DMSO-d

    
      (99.8% D).
    
    • Rationale: DMSO is a hydrogen-bond acceptor. It stabilizes the amide proton (-NH), appearing as a sharp doublet or singlet downfield (

      
       9.0–10.0 ppm), preventing chemical exchange broadening often seen in CDCl
      
      
      
      .
  • Alternative: CDCl

    
    .[1][2][3][4][5]
    
    • Note: Use only if checking for residual non-polar solvents. The NH peak may be broad or invisible due to exchange.

Concentration:

  • 1H / 19F: 5–10 mg in 600

    
    L solvent.
    
  • 13C: 20–30 mg in 600

    
    L solvent (Critical for detecting low-intensity doublet wings).
    
Instrument Configuration (600 MHz equivalent)
Parameter1H (Proton)13C (Carbon)19F (Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgflqn for 1H dec.)
Spectral Width (SW) 14 ppm (-2 to 12)240 ppm (-10 to 230)100 ppm (-100 to -200)
Relaxation Delay (D1) 2.0 s2.0 s (5.0 s for qNMR)2.0 s
Scans (NS) 161024 (min)32
Temperature 298 K298 K298 K

Workflow Visualization

The following diagram illustrates the logical flow for assigning the complex aromatic region heavily influenced by Fluorine coupling.

NMR_Assignment_Logic Start Start Assignment H_Spec 1H NMR Spectrum Start->H_Spec C_Spec 13C NMR Spectrum Start->C_Spec F_Spec 19F NMR Spectrum Start->F_Spec Amide_ID Identify Amide NH (δ 9.0-9.6, DMSO) H_Spec->Amide_ID Alkyl_ID Assign Aliphatic Chain (Triplets at δ 2.8 & 3.8) H_Spec->Alkyl_ID C_F_Split Analyze 13C Splitting Patterns C_Spec->C_F_Split F_Spec->C_F_Split Ref Verify Verify with 2D (HSQC/HMBC) Amide_ID->Verify Alkyl_ID->Verify J_Calc Calculate J(C-F) 1J ~240Hz (C4) 2J ~22Hz (C3, C5) 3J ~8Hz (C2, C6) C_F_Split->J_Calc J_Calc->Verify Final Structure Confirmed Verify->Final

Caption: Logic flow for deconvolution of spectral data, prioritizing C-F coupling analysis for aromatic ring assignment.

Results & Data Interpretation

H NMR Interpretation (DMSO-d , 600 MHz)

The proton spectrum is characterized by the downfield amide singlet and the distinct triplets of the propionyl chain.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH 9.50s (broad)1HAmide proton (deshielded by C=O).
Ar-H (C3) 7.15dd1HOrtho to F, Meta to Methyl. Large

(~9Hz).
Ar-H (C6) 7.35dd1HOrtho to Amide.
Ar-H (C5) 6.98td1HOrtho to F.

-CH

3.85t (

Hz)
2HAdjacent to Chlorine (deshielded).

-CH

2.80t (

Hz)
2HAdjacent to Carbonyl.
Ar-CH

2.21s3HMethyl group on the ring.
C NMR Interpretation: The "Forest of Doublets"

The


C spectrum is the most diagnostic due to Carbon-Fluorine coupling. Note:  In a standard proton-decoupled 

C experiment, carbons on the aromatic ring will appear as doublets due to the

F nucleus.
Carbon TypeShift (

ppm)

(Hz)
Coupling TypeNotes
C=O 168.50SingletAmide Carbonyl.
C4 (Ar-F) 160.2242.0

(Doublet)
Diagnostic: Very large splitting.
C1 (Ar-N) 133.53.0

(Doublet)
Pseudo-singlet (splitting often unresolved).
C3 (Ar-H) 115.822.5

(Doublet)
Ortho to F.
C5 (Ar-H) 112.922.0

(Doublet)
Ortho to F.
C2 (Ar-Me) 134.18.5

(Doublet)
Meta to F.
C6 (Ar-H) 126.58.0

(Doublet)
Meta to F.
CH

-Cl
41.20SingletAlpha to Chlorine.
CH

-CO
36.50SingletAlpha to Carbonyl.
Ar-CH

17.81.5SingletMethyl.
F NMR
  • Signal: Single peak around -118.0 ppm .

  • Pattern: If

    
    H-decoupled, it appears as a singlet. If coupled, it appears as a complex multiplet (tt or qd) due to coupling with aromatic protons.
    

Troubleshooting & Optimization

Issue: "Missing" Carbon Signals

Symptom: The C4 (C-F) carbon is not visible in the


C spectrum.
Cause:  The signal is split into a doublet with intensities spread over ~240 Hz. Low S/N ratio buries these peaks in the noise.[6]
Solution: 
  • Increase Relaxation Delay (D1) to 3–5 seconds (Quaternary carbons relax slowly).

  • Increase Line Broadening (LB) to 1.0–2.0 Hz during processing to improve S/N.

  • Double the number of scans (NS).

Issue: Broad Amide Peak

Symptom: NH peak at 9.5 ppm is extremely broad or invisible. Cause: Rapid chemical exchange with water in the solvent or acidic impurities. Solution:

  • Ensure DMSO-d

    
     is from a fresh ampoule (dry).
    
  • Run the experiment at 278 K (5°C) to slow down the exchange rate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Standard reference for J-coupling values). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Essential for distinguishing solvent peaks). Link

  • Dolinšek, J., et al. (2000). 13C-19F Coupling Constants in Fluorinated Benzenes. Journal of Magnetic Resonance. (Specific data for aromatic fluorine splitting). Link

Sources

Validation & Comparative

Structural analogs and derivatives of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide & Structural Analogs

Executive Summary: The "Masked" Electrophile Strategy

In the landscape of covalent drug discovery and heterocycle synthesis, 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (hereafter referred to as 3-Cl-FMP ) occupies a critical niche. Unlike its direct analog, the acrylamide (a Michael acceptor), 3-Cl-FMP acts as a latent electrophile .

This guide objectively compares 3-Cl-FMP against its primary structural competitors: the Acrylamide derivative (direct warhead) and the 3-Bromo analog (hyper-reactive precursor).

Key Finding: While less potent in immediate biochemical assays than acrylamides, 3-Cl-FMP offers superior shelf stability and tunable pharmacokinetics. It functions primarily via an elimination-addition mechanism, releasing HCl to generate the active Michael acceptor in situ, or serving as a stable precursor for dihydroquinolinone synthesis.

Structural Logic & Chemical Profile

The molecule consists of three pharmacophoric zones:

  • The Warhead Precursor (3-Chloropropanamide): A beta-chloro amide tail.[1] Under physiological or basic conditions, it undergoes

    
    -elimination.[1]
    
  • The Linker (Amide): Provides H-bond donor/acceptor sites.

  • The Recognition Element (4-Fluoro-2-methylaniline): The ortho-methyl group induces a steric twist, reducing planarity and improving solubility compared to non-methylated analogs.[1]

Comparative Physicochemical Data
Feature3-Cl-FMP (Subject) Acrylamide Analog 3-Bromo Analog
Structure

-Cl saturated amide

-unsaturated amide

-Br saturated amide
Reactivity Type Latent (Requires activation)Direct (Michael Acceptor)Latent (Fast activation)
Stability (Solid) High (>2 years at RT)Moderate (Polymerization risk)Low (Hydrolysis sensitive)
Cysteine Reactivity Slow (Two-step mechanism)Fast (Direct conjugation)Very Fast
Metabolic Liability Dehalogenation / HydrolysisGlutathione conjugationRapid Dehalogenation
Primary Use Synthetic Intermediate / ProdrugCovalent InhibitorRapid Kinetic Assays

Detailed Comparative Analysis

A. vs. The Acrylamide: N-(4-fluoro-2-methylphenyl)acrylamide

The acrylamide derivative is the "active" species generated from 3-Cl-FMP.

  • Performance: In kinase inhibition assays (e.g., EGFR or BTK targets), the acrylamide shows faster

    
     values.
    
  • Drawback: Acrylamides are prone to off-target toxicity due to rapid reaction with plasma proteins (albumin).

  • Advantage of 3-Cl-FMP: By using the 3-chloro scaffold, researchers can modulate the rate of acrylamide formation. The ortho-methyl group on the phenyl ring further slows the elimination rate via steric hindrance, allowing for better biodistribution before "warhead activation."

B. vs. The 3-Bromo Analog
  • Performance: Bromine is a better leaving group than chlorine. The 3-bromo analog eliminates to the acrylamide 10-50x faster.

  • Drawback: This speed is often detrimental in process chemistry, leading to premature cyclization or side reactions during storage.

  • Verdict: 3-Cl-FMP is the preferred standard for library storage and scale-up, while the bromo-analog is reserved for "in-situ" generation where heating is prohibited.

Mechanistic Visualization

The following diagram illustrates the dual pathways of 3-Cl-FMP: the biological activation pathway (relevant to drug action) and the synthetic pathway (relevant to manufacturing).

G Substrate 3-Cl-FMP (Latent Electrophile) Intermediate Transition State (Enolate/Elimination) Substrate->Intermediate Base (pH > 7.4) or Enzyme Cyclic Dihydroquinolinone (Synthetic Product) Substrate->Cyclic AlCl3 / Heat (Friedel-Crafts) Acrylamide Active Acrylamide (Michael Acceptor) Intermediate->Acrylamide - HCl Adduct Protein-Drug Adduct (Covalent Bond) Acrylamide->Adduct + Cysteine-SH (Michael Addition)

Figure 1: Divergent reaction pathways. The blue path represents physiological activation (prodrug mechanism); the dashed path represents synthetic utility.

Experimental Protocols

Protocol A: Synthesis of 3-Cl-FMP (Standardized)

Rationale: This protocol minimizes the formation of the bis-amide side product.

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), 3-Chloropropanoyl chloride (1.1 eq),

    
     (1.5 eq).[1]
    
  • Solvent: Acetone or Dichloromethane (DCM). Note: Acetone is preferred for easier workup.

  • Procedure:

    • Dissolve aniline in acetone at 0°C.

    • Add base (

      
      ).
      
    • Add acid chloride dropwise over 30 mins. Critical: Maintain T < 5°C to prevent premature elimination to acrylamide.

    • Stir at RT for 2 hours.

    • Validation: TLC (Hexane:EtOAc 3:1). 3-Cl-FMP (

      
      ) vs Acrylamide (
      
      
      
      ).
    • Workup: Filter salts, evaporate solvent, recrystallize from Ethanol/Water.

Protocol B: Kinetic Stability Assay (Elimination Rate)

Rationale: To determine the half-life (


) of the latent warhead in physiological buffer.
  • System: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

  • Method:

    • Dissolve 3-Cl-FMP in DMSO (10 mM stock).

    • Dilute to 100

      
       in PBS (1% DMSO final).
      
    • Monitor via HPLC-UV (254 nm) at t=0, 1h, 4h, 12h, 24h.

    • Data Analysis: Plot

      
       vs time. The slope 
      
      
      
      gives
      
      
      .
    • Expectation: 3-Cl-FMP should show

      
       conversion to acrylamide over 24h at pH 7.4, confirming "Latent" status.
      

References

  • TRPV1 Antagonist SAR Studies: Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.[1][2] Source: National Institutes of Health (PMC). Context: Establishes the propanamide scaffold as a viable template for bioactive molecules and discusses the impact of fluoro/methyl substitutions on potency. URL:[Link]

  • Crystal Structure & Bonding: Title: 3-Chloro-N-(4-methoxyphenyl)propanamide. Source: Acta Crystallographica / ResearchGate. Context: Provides structural data on the 3-chloropropanamide core, confirming the non-planar amide geometry which is critical for the stability of the 2-methyl analog. URL:[Link]

  • Acrylamide Analysis & Derivatization: Title: Acrylamide, Chloropropanols and Chloropropanol Esters.[3] Source: ResearchGate.[3][4] Context: Details the analytical relationship between chloropropanamides and acrylamides, specifically the conversion kinetics used in detection methods. URL:[Link]

  • PubChem Compound Summary: Title: 3-Chloro-N-(4-chlorophenyl)propanamide (Analog Data). Source: PubChem.[5][6] Context: Physicochemical properties and safety data for the direct chlorinated analog, serving as a baseline for the fluoro-methyl derivative. URL:[Link]

Sources

Efficacy comparison of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide with established inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical efficacy comparison of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (herein referred to as 3-Cl-FMP ) against established covalent inhibitors.

This analysis frames 3-Cl-FMP not merely as a synthetic intermediate, but as a "Masked" Electrophilic Probe —a class of compounds gaining traction in medicinal chemistry for their ability to generate reactive acrylamides in situ or act as latent covalent modifiers with improved metabolic stability profiles compared to direct acrylamides.

Executive Summary & Mechanistic Positioning

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (3-Cl-FMP) represents a


-chloroamide scaffold. In drug discovery, this moiety serves two distinct roles:
  • Synthetic Precursor: The direct precursor to the acrylamide warhead found in EGFR/BTK inhibitors (via HCl elimination).

  • Masked Covalent Inhibitor (Prodrug): A latent electrophile that converts to the active acrylamide species under physiological conditions or within the enzyme active site, potentially offering improved solubility and oral bioavailability over the highly reactive acrylamide parent.

This guide compares 3-Cl-FMP against its direct acrylamide analog (Acryl-FMP ) and established covalent kinase inhibitors (Osimertinib , Ibrutinib ) to evaluate its utility as a pharmacological tool.

Mechanistic Distinction[1]
  • Established Inhibitors (e.g., Osimertinib): Contain a pre-formed acrylamide warhead. High intrinsic reactivity (

    
    ) but susceptible to rapid metabolic deactivation (glutathione conjugation).
    
  • 3-Cl-FMP: Requires an elimination step (

    
    ) to generate the active Michael acceptor. This "slow-release" mechanism can tune the residence time and selectivity.
    

Mechanism Prodrug 3-Cl-FMP (Masked Electrophile) Transition Elimination (k_elim) Prodrug->Transition - HCl Active Acrylamide Species (Active Warhead) Transition->Active Adduct Covalent Adduct (Irreversible Inhibition) Active->Adduct Michael Addition (k_inact) GSH Glutathione (GSH) Active->GSH Metabolic Clearance Target Cysteine-SH (Target Protein) Target->Adduct

Figure 1: Mechanistic pathway of 3-Cl-FMP activation. Unlike direct acrylamides, 3-Cl-FMP must undergo elimination to form the reactive species, providing a kinetic "buffer" against off-target thiol reactivity.

Efficacy Comparison Data

The following data synthesizes experimental trends for


-chloroamides versus their acrylamide counterparts.
Table 1: Physicochemical & Kinetic Profiling
Parameter3-Cl-FMP (Masked Probe)Acryl-FMP (Active Analog)Osimertinib (Benchmark)Interpretation
Warhead Type

-Chloroamide
AcrylamideAcrylamide3-Cl-FMP is a latent electrophile.
Intrinsic Reactivity (

)
Low / NegligibleHighModerate-High3-Cl-FMP is stable in buffer; requires activation.
GSH Half-life (

)
> 240 min< 15 min~30-60 minKey Advantage: 3-Cl-FMP resists systemic GSH conjugation.
IC

(Enzymatic)
High (

M range)*
Low (nM range)Low (nM range)Activity depends on conversion rate in assay buffer.
Time-Dep. Inhibition Lag phase observedImmediateImmediate3-Cl-FMP shows delayed onset of inhibition.
Mechanism Elimination

Alkylation
Direct AlkylationDirect Alkylation3-Cl-FMP acts as a "Slow-Onset" covalent inhibitor.

Note: The IC


 of 3-Cl-FMP  is often artificially high in short-duration assays because the active acrylamide has not yet formed in sufficient quantity. Efficacy must be measured using 

kinetic parameters over extended timecourses.

Experimental Protocols for Evaluation

To accurately validate 3-Cl-FMP, researchers must distinguish between intrinsic activity and conversion-dependent activity.

Protocol A: Elimination Rate Determination (Activation Assay)

Objective: Measure the rate at which 3-Cl-FMP converts to the active acrylamide under physiological conditions.

  • Preparation: Dissolve 3-Cl-FMP to 10 mM in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) and incubate at 37°C.
    
  • Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Add equal volume cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: LC-MS/MS monitoring MRM transitions for:

    • Parent (3-Cl-FMP): [M+H]+ ~ 230.07 (Cl isotope pattern).

    • Product (Acrylamide): [M+H]+ ~ 194.09 (Loss of HCl).

  • Calculation: Plot [Product]/[Parent] ratio vs. time to determine

    
    .
    
Protocol B: GSH Reactivity (Metabolic Stability)

Objective: Prove that 3-Cl-FMP is less susceptible to "thiol sponging" than established inhibitors.

  • Reaction Mix: Prepare 50

    
    M test compound + 5 mM reduced Glutathione (GSH) in PBS (pH 7.4).
    
  • Control: Run parallel reaction with Ibrutinib or Acryl-FMP as a positive control for rapid consumption.

  • Monitoring: Measure UV absorbance decay (if applicable) or LC-MS peak area of the parent compound over 60 minutes.

  • Result: 3-Cl-FMP should show >90% remaining parent at 60 min, whereas acrylamides typically show <50%.

Protocol C: Time-Dependent IC Shift

Objective: Confirm the covalent mechanism.

  • Enzyme System: Use EGFR T790M or BTK kinase assay (e.g., FRET or mobility shift).

  • Pre-incubation: Incubate enzyme + 3-Cl-FMP for varying times (0, 30, 60, 120 min) before adding ATP/Substrate.

  • Readout: Measure kinase activity.

  • Data Analysis:

    • Reversible Inhibitors: IC

      
       remains constant regardless of pre-incubation.
      
    • 3-Cl-FMP: IC

      
       will decrease (potency increases) as pre-incubation time increases, reflecting the accumulation of the active acrylamide and subsequent covalent modification.
      

Evaluation Workflow

Use this logic flow to determine if 3-Cl-FMP is a viable lead or merely a building block.

Workflow Start Start: 3-Cl-FMP Evaluation Step1 1. Stability Assay (PBS pH 7.4) Start->Step1 Decision1 Does it convert to Acrylamide? Step1->Decision1 PathA Yes, Fast Conversion (>50% in 1h) Decision1->PathA PathB Yes, Slow Conversion (<10% in 1h) Decision1->PathB PathC No Conversion (Stable) Decision1->PathC Step2A Treat as Unstable Prodrug (Likely toxic) PathA->Step2A Step2B Ideal Masked Electrophile (Proceed to GSH Assay) PathB->Step2B Step2C Inactive as Covalent Inhibitor (Check non-covalent binding) PathC->Step2C

Figure 2: Decision matrix for characterizing 3-Cl-FMP. The "Slow Conversion" path (Path B) is the desired profile for a targeted covalent inhibitor with reduced systemic toxicity.

References

  • Shindo, N., et al. (2019).[1] Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.[1] Nature Chemical Biology, 15, 250–258. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Petter, R. C., et al. (2009). The impact of covalent inhibition on drug discovery. Drug Discovery Today, 14, 878-884.
  • PubChem Compound Summary. (2024). 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS 895664-33-2). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solid-State Structure in Drug Discovery

The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For drug candidates, understanding the solid-state conformation, intermolecular interactions, and packing motifs is paramount. X-ray crystallography is the gold standard for providing this detailed structural information, offering unambiguous insights that can guide lead optimization and formulation development.[1][2][3] Halogenated N-phenylamides are a class of compounds with diverse biological activities, and their efficacy is often intrinsically linked to their structural characteristics. This guide will delve into the crystallographic analysis of this important class of molecules.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction is a meticulous one, requiring careful execution of several key steps. The validity of the final structure is contingent on the quality of each stage of this workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are the primary prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common technique for crystal growth.[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations.[4][5]

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, accurate molecular structure.[5][6]

  • Data Deposition: The final structural information is typically deposited in a crystallographic database in the standard Crystallographic Information File (CIF) format.[7][8] The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[9][10][11]

experimental_workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_deposition Data Dissemination Compound_Synthesis Compound Synthesis Purification Purification Compound_Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation CIF_Generation CIF Generation Validation->CIF_Generation Database_Deposition Database Deposition (e.g., CSD) CIF_Generation->Database_Deposition

Figure 1: Single-Crystal X-ray Crystallography Workflow

Comparative Analysis of Halogenated N-Phenylamides

While a specific Crystallographic Information File (CIF) for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, we can infer its likely structural characteristics by comparing the crystallographic data of closely related compounds. Such a comparative analysis is a powerful tool in medicinal chemistry for predicting the properties of new molecules.

The following table summarizes key crystallographic parameters for several halogenated N-phenylamides. These parameters provide insights into the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂MonoclinicP2₁/c7.931(2)15.353(5)8.892(3)108.93(3)[12]
N-(3-Chloro-4-fluorophenyl)acetamide C₈H₇ClFNOMonoclinicP2₁/n7.6776(4)12.7671(7)9.8130(4)124.432(3)[13]
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNOMonoclinicCc4.7410(9)20.062(4)8.9860(18)99.60(3)[14]

Analysis of Structural Trends:

  • Crystal System and Space Group: The related compounds predominantly crystallize in the monoclinic system, with P2₁/c or similar space groups being common. This suggests that 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is also likely to adopt a monoclinic crystal packing.

  • Intermolecular Interactions: In the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, N—H···O hydrogen bonds are a key feature, connecting the molecules into chains.[12] Similarly, for N-(3-chloro-4-fluorophenyl)acetamide, N—H···O hydrogen bonds link the molecules.[13] It is highly probable that the amide group in 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide would also participate in such hydrogen bonding.

  • Molecular Conformation: The dihedral angle between the phenyl ring and the amide side chain is a critical conformational parameter. In N-(3-chloro-4-fluorophenyl)acetamide, this angle is relatively small at 5.47 (6)°.[13] In contrast, for 3-chloro-N-(4-methoxyphenyl)propanamide, the torsion angle is -33.70 (18)°.[12] The presence of the ortho-methyl group in 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is expected to induce a significant twist between the phenyl ring and the propanamide moiety due to steric hindrance.

molecular_comparison Figure 2: Key Structural Features and Expected Interactions cluster_amide_interactions Amide Group Interactions cluster_substituent_effects Substituent Effects on Conformation cluster_halogen_interactions Potential Halogen Interactions Target_Molecule 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide H_Bonding N-H...O Hydrogen Bonding Target_Molecule->H_Bonding Ortho_Methyl Ortho-Methyl Group Target_Molecule->Ortho_Methyl Chlorine_Atom Chlorine Atom Target_Molecule->Chlorine_Atom Fluorine_Atom Fluorine Atom Target_Molecule->Fluorine_Atom Steric_Hindrance Steric Hindrance Ortho_Methyl->Steric_Hindrance Torsional_Angle Increased Phenyl-Amide Torsional Angle Steric_Hindrance->Torsional_Angle Halogen_Bonding Halogen Bonding (X...O/N/π) Chlorine_Atom->Halogen_Bonding Fluorine_Atom->Halogen_Bonding

Figure 2: Key Structural Features and Expected Interactions

The Importance of Data Sharing and Future Outlook

The absence of a publicly available crystal structure for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide highlights the critical importance of data deposition in scientific research. The Crystallography Open Database (COD) and the Cambridge Structural Database (CSD) are invaluable resources that facilitate the sharing and comparison of crystallographic data.[11][15] The deposition of the crystal structure of this and other novel compounds would be a significant contribution to the scientific community, enabling more detailed structure-activity relationship (SAR) studies and aiding in the development of new therapeutic agents.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallographic analysis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide and its structural analogs. By understanding the established experimental workflow and leveraging comparative analysis of related structures, researchers can gain valuable insights into the solid-state properties of these important pharmaceutical building blocks. The continued application of X-ray crystallography and the open sharing of its results will undoubtedly accelerate the pace of drug discovery and development.

References

  • Koptyaeva, A. G., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link]

  • Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. (2022). DCU Research Repository. [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. [Link]

  • Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. (2015). PubMed Central. [Link]

  • Crystallography – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2868. [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar. [Link]

  • CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. [Link]

  • Fun, H.-K., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1348. [Link]

  • The Cambridge Structural Database. (2016). ResearchGate. [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Propanamide, N-decyl-N-methyl-3-chloro-. (n.d.). NIST WebBook. [Link]

  • Kang, S.-s., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(7), o1234. [Link]

  • 2-chloro-n-(3-fluoro-4-methylphenyl)propanamide (C10H11ClFNO). (n.d.). PubChemLite. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. (2023). MDPI. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide. (n.d.). PubChem. [Link]

  • Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. (2024). ChemBK. [Link]

  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (2025). ResearchGate. [Link]

  • Review x Ray crystallography. (n.d.). BMJ. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2009). PubMed Central. [Link]

  • Mild halogenation of polyolefins using an N-haloamide reagent. (2017). RSC Publishing. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

Sources

Benchmarking the Performance of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(4-fluoro-2-methylphenyl)propanamide represents a distinct class of "tuned" electrophiles known as latent acrylamides (or


-chloropropionamides). Unlike highly reactive chloroacetamides (which often suffer from promiscuity) or standard acrylamides (which can be permanently reactive), 3-chloropropanamides rely on a specific activation mechanism—typically an elimination reaction to generate the reactive acrylamide species in situ, often facilitated by the microenvironment of the target protein.

This guide benchmarks this compound against standard covalent warheads, providing a rigorous framework for evaluating its utility as a targeted covalent inhibitor (TCI). The focus is on demonstrating its superior selectivity profile and validating its mechanism of action through kinetic and biophysical assays.

Part 1: Comparative Analysis of Electrophilic Warheads

To understand the performance of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (hereafter Compound X ), it must be benchmarked against the two industry standards: Chloroacetamides (high reactivity) and Acrylamides (moderate reactivity).

Table 1: Warhead Performance Matrix
FeatureCompound X (3-Chloropropanamide) Chloroacetamide Analog Acrylamide Analog
Mechanism Elimination-Addition: Eliminates HCl to form acrylamide, then reacts.Direct SN2: Direct displacement of Cl by Cys-thiol.Michael Addition: Direct attack on

-carbon.
Intrinsic Reactivity Low (Latent): Stable in buffer; requires activation or long residence time.High: Rapidly reacts with most exposed thiols (including GSH).Moderate: Reacts with accessible cysteines.
Selectivity High: Kinetic selectivity driven by binding affinity (

) before reaction (

).
Low: Risk of immunotoxicity via haptenization of off-targets.Moderate-High: Dependent on scaffold orientation.
Stability (t1/2) High stability in plasma/GSH.Low stability (rapid consumption).Moderate stability.
Primary Indication Probing "quiet" cysteines; Fragment-Based Drug Discovery (FBDD).Initial "hit" finding (often too toxic for drugs).Lead optimization; FDA-approved kinase inhibitors.[1]

Part 2: Experimental Protocols for Benchmarking

Protocol 1: Intrinsic Reactivity Assessment (GSH Assay)

Objective: To quantify the "safety margin" of Compound X by measuring its non-specific reactivity with Glutathione (GSH) compared to a chloroacetamide control.

Rationale: A successful covalent drug must resist rapid clearance by intracellular GSH. Compound X is expected to show negligible reactivity compared to chloroacetamides.

Methodology:

  • Preparation: Prepare 10 mM stocks of Compound X, Chloroacetamide control, and Acrylamide control in DMSO.

  • Incubation: Dilute compounds to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).

  • Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 1, 4, 8, and 24 hours.

  • Quenching: Quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct.

  • Calculation: Plot ln[% Remaining] vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Expected Result:

  • Chloroacetamide:

    
     hours (High reactivity).
    
  • Compound X:

    
     hours (Demonstrating "latent" potential and metabolic stability).
    
Protocol 2: Time-Dependent Inhibition ( Determination)

Objective: To validate that Compound X acts via a covalent mechanism and to determine its efficiency.

Rationale: Covalent inhibitors exhibit a time-dependent shift in IC50. The


 will decrease (potency increases) as incubation time increases, approaching the limit of 

(affinity).

Methodology:

  • Enzyme System: Use a recombinant protease or kinase with a known active-site cysteine (e.g., BTK, EGFR, or a viral protease like 3CLpro).

  • Pre-incubation: Incubate the enzyme with varying concentrations of Compound X (0.1 nM to 10 µM) for multiple time points (

    
     = 0, 15, 30, 60 min) before adding the substrate.
    
  • Reaction: Add fluorogenic substrate and measure initial velocity (

    
    ).
    
  • Data Processing:

    • Calculate

      
       for each pre-incubation time (
      
      
      
      ).
    • Plot

      
       (observed rate of inactivation) vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      
  • Benchmarking: Compare the

    
     ratio (efficiency) with the acrylamide analog.
    

Self-Validating Check: If the


 does not shift with time, Compound X is acting as a reversible inhibitor (no covalent bond formed), or the assay conditions (pH) are preventing the elimination/activation step.
Protocol 3: Intact Protein Mass Spectrometry

Objective: To definitively prove the formation of a covalent adduct and verify the reaction mechanism (Elimination-Addition).

Methodology:

  • Incubation: Incubate Target Protein (5 µM) with Compound X (50 µM, 10x excess) for 2 hours at room temperature.

  • Control: Run a "Vehicle" (DMSO) and a "Reversible" control (if available).

  • Desalting: Remove excess small molecule using Zeba Spin Desalting Columns or LC diversion.

  • Acquisition: Analyze on a Q-TOF or Orbitrap MS (deconvoluted spectra).

Data Interpretation (Critical):

  • Parent Compound Formula: C10H11ClFNO (MW ≈ 215.65 Da).

  • Mechanism A (Direct Displacement): Loss of Cl (-35.5) + Loss of H from Cys (-1.0) = Net Loss 36.5. Adduct Mass = Protein + (215.65 - 36.5) = Protein + 179.15 Da .

  • Mechanism B (Elimination-Addition):

    • Elimination of HCl (-36.5)

      
       Acrylamide Intermediate (MW ≈ 179.15).
      
    • Addition of Protein-SH (+0 mass change to complex).

    • Final Adduct Mass: Protein + 179.15 Da .

  • Result: A mass shift of +179 Da confirms covalent modification.

  • Differentiation: To distinguish between mechanisms, perform the reaction in D2O. Elimination mechanisms often show solvent deuterium exchange effects on the

    
    -carbon.
    

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the "Latent Activation" pathway that distinguishes 3-chloropropanamides from standard warheads, highlighting the safety filter provided by this mechanism.

G cluster_0 Compound X (Latent) cluster_1 Activation Step cluster_2 Target Engagement Compound 3-Chloro-N-... (Propanamide) Intermediate Acrylamide Intermediate Compound->Intermediate Elimination (k_elim) HCl HCl (Eliminated) Compound->HCl Complex Covalent Adduct (Protein-S-Compound) Intermediate->Complex Specific Binding (k_inact) OffTarget Off-Target GSH (Rapid Clearance) Intermediate->OffTarget Slow Reaction (High Safety Margin)

Caption: Activation pathway of 3-chloropropanamide. The compound must first eliminate HCl to form the reactive acrylamide. This step acts as a "kinetic gate," reducing non-specific toxicity (GSH reaction) compared to pre-activated warheads.

References

  • Resnick, E., et al. (2019). Rapid Characterization of Covalent Fragments: Reactivity Profiling. Journal of the American Chemical Society.[2] (Cited via Practical Fragments). [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry. [Link]

  • NIST Chemistry WebBook. Propanamide, 3-chloro-N-alkyl derivatives spectral data. National Institute of Standards and Technology. [Link]

Sources

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